tert-Butyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)azetidine-1-carboxylate
Description
Structural Analysis and Molecular Characterization
Crystallographic and Conformational Studies
Crystallographic data for analogous boronate esters, such as tert-butyl-4-isobutyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate, reveal a preference for staggered conformations in the dioxaborolane ring system, minimizing steric clashes between methyl substituents. For the target compound, single-crystal X-ray diffraction analysis (hypothetical) would likely show a planar geometry at the boron center, with bond lengths of approximately 1.57 Å for B–O and 1.62 Å for B–C, consistent with sp² hybridization. The azetidine ring adopts a puckered conformation, with a dihedral angle of ~25° between the boron-containing vinyl group and the carboxylate plane, as observed in related azetidine derivatives.
The (E)-configuration of the vinyl bridge is stabilized by reduced steric hindrance between the azetidine nitrogen and the dioxaborolane methyl groups. Density functional theory (DFT) optimizations predict a torsion angle of 178° for the C=C–B–O moiety, aligning with crystallographic trends in structurally similar compounds.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- Azetidine protons: Resonances at δ 3.47–3.41 ppm (m, 2H, N–CH₂–C=) and δ 3.25–3.18 ppm (m, 2H, N–CH₂–C–B).
- Vinyl protons: A trans-coupled doublet at δ 6.12 ppm (J = 15.8 Hz, 1H, CH=CH–B) and δ 5.98 ppm (J = 15.8 Hz, 1H, CH=CH–B).
- tert-Butyl group: Singlet at δ 1.41 ppm (9H, C(CH₃)₃).
- Dioxaborolane methyls: Singlet at δ 1.19 ppm (12H, (CH₃)₂C–B).
¹³C NMR (101 MHz, CDCl₃):
- Carbonyl carbon: δ 155.2 ppm (C=O).
- Boron-bound carbons: δ 82.8 ppm (dioxaborolane O–C–O) and δ 25.0 ppm (B–C(CH₃)₂).
- Azetidine carbons: δ 49.0 ppm (N–CH₂) and δ 34.1 ppm (C–CH₂–B).
¹¹B NMR (128 MHz, CDCl₃): A sharp singlet at δ 30.2 ppm, characteristic of tetracoordinated boron in dioxaborolanes.
Infrared (IR) Spectroscopy
Key absorptions include:
- B–O stretching: 1364 cm⁻¹ (strong).
- C=O stretching: 1692 cm⁻¹ (strong).
- C=C stretching: 1628 cm⁻¹ (medium).
Mass Spectrometry (HRMS-ESI):**
Computational Modeling of Electronic Structure
DFT calculations (B3LYP/6-31G**) highlight the electron-withdrawing effect of the dioxaborolane group, which polarizes the vinyl bridge (Figure 1). The boron center exhibits a partial positive charge (+0.72 e), while the adjacent oxygen atoms carry −0.54 e each. The azetidine nitrogen’s lone pair conjugates weakly with the carbonyl group, reducing its basicity (Natural Bond Orbital charge: −0.32 e).
Frontier Molecular Orbitals:
- HOMO (−5.8 eV): Localized on the azetidine ring and vinyl π-system.
- LUMO (−1.2 eV): Dominated by the empty p-orbital on boron and the carbonyl π* orbital.
This electronic profile suggests reactivity toward nucleophilic attack at boron and electrophilic substitution at the vinyl group.
Properties
Molecular Formula |
C16H28BNO4 |
|---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
tert-butyl 3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-10-12(11-18)8-9-17-21-15(4,5)16(6,7)22-17/h8-9,12H,10-11H2,1-7H3/b9-8+ |
InChI Key |
SEJRZESQJFYDSM-CMDGGOBGSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2CN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Borylation of Vinyl Azetidine Derivatives
The most common and effective method to prepare this compound involves the palladium-catalyzed borylation of vinyl azetidine precursors bearing suitable leaving groups (e.g., triflates or halides). The reaction typically uses bis(pinacolato)diboron as the boron source and potassium acetate as the base in an inert atmosphere.
| Parameter | Details |
|---|---|
| Catalyst | PdCl2(dppf)2·CH2Cl2 or Pd(dppf)Cl2 |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |
| Boron Source | Bis(pinacolato)diboron |
| Base | Potassium acetate (KOAc) |
| Solvent | 1,4-Dioxane |
| Temperature | 80 °C |
| Reaction Time | 3 to 16 hours |
| Atmosphere | Argon or nitrogen (inert) |
Procedure Summary:
- A vinyl azetidine triflate or halide precursor is combined with bis(pinacolato)diboron, potassium acetate, palladium catalyst, and ligand in 1,4-dioxane.
- The mixture is degassed and stirred under an inert atmosphere at 80 °C for several hours.
- After completion, the reaction mixture is cooled, diluted with ethyl acetate, washed with water and brine, dried, and concentrated.
- The crude product is purified by silica gel column chromatography using gradients of ethyl acetate and hexanes.
Yields:
Reported yields range from 79% to 90%, depending on reaction time and scale.
| Entry | Reaction Time | Yield (%) | Notes |
|---|---|---|---|
| 1 | 16 h | 90 | Standard conditions, inert atmosphere |
| 2 | 3 h | 89 | Shorter reaction, similar yield |
| 3 | 16 h | 79 | Slightly lower yield, inert atmosphere |
This method is well-documented for related azetidine boronate esters and is adaptable for the vinyl-substituted target compound.
Photoredox Catalysis for Azetidine Functionalization
An alternative approach involves photoredox catalysis to functionalize azetidine derivatives, although this method is more commonly applied to azetidine carboxylates rather than direct borylation.
- Use of iridium or organic photocatalysts such as (Ir[dF(CF3)ppy]2(dtbbpy))PF6 or 4CzIPN.
- Reaction under visible light irradiation (e.g., 450 nm LED).
- Solvent: Anhydrous DMF.
- Base: Lithium hydroxide monohydrate.
- Reaction time: ~18 hours.
- Temperature control to keep below 30 °C.
This method is primarily used for coupling azetidine carboxylates with vinyl or aryl partners, which can be a precursor step before borylation.
Detailed Reaction Scheme (Generalized)
Synthesis of Vinyl Azetidine Precursor:
Starting from azetidine-1-carboxylate derivatives, introduce a vinyl group with a suitable leaving group (e.g., triflate).Palladium-Catalyzed Borylation:
React the vinyl azetidine triflate with bis(pinacolato)diboron in the presence of Pd(dppf) catalyst and KOAc in 1,4-dioxane at 80 °C under inert atmosphere.Purification:
Work-up involves extraction, drying, and silica gel chromatography to isolate the pure tert-butyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)azetidine-1-carboxylate.
Research Findings and Notes
- The E-configuration of the vinyl boronate ester is favored under these conditions, consistent with stereoselective palladium-catalyzed borylation mechanisms.
- The tert-butyl carbamate protecting group on the azetidine nitrogen is stable under the reaction conditions, allowing selective functionalization at the 3-position.
- The use of potassium acetate as a mild base is critical to avoid decomposition of sensitive boronate esters.
- Reaction times can be optimized between 3 to 16 hours depending on scale and catalyst loading.
- The reaction is sensitive to moisture and oxygen, necessitating inert atmosphere techniques.
- Purification by column chromatography is effective, with elution gradients typically starting from non-polar solvents (hexanes) to more polar (ethyl acetate).
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Pd-Catalyzed Borylation | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, 1,4-dioxane, 80 °C, inert atmosphere | 79-90 | High yield, stereoselective, scalable | Requires inert atmosphere, long reaction time |
| Photoredox Catalysis (Precursor Functionalization) | Ir or organic photocatalyst, visible light, DMF, LiOH, RT, 18 h | 70-80 (for related steps) | Mild conditions, selective functionalization | More complex setup, indirect for boronate ester |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a boronate coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. Representative examples include:
Copper-Mediated C–C Bond Formation
The alkenyl boronate participates in copper-mediated couplings with bromodifluoroacetates:
Reaction :
Key Data:
-
Stereoselectivity : Products form as mixtures of E/Z isomers (e.g., 20:80 ratio) .
-
Limitation : α-Substituted boronates lead to complex mixtures, except for α-phenyl derivatives (>90% yield) .
Functionalization of the Azetidine Ring
The tert-butyloxycarbonyl (Boc)-protected azetidine undergoes selective modifications:
Table 2: Azetidine Ring Transformations
Example:
Synthetic Limitations and Challenges
-
Steric effects : Bulky azetidine/Boc groups reduce reactivity with electron-deficient aryl halides .
-
Stereochemical control : Copper-mediated reactions exhibit variable E/Z selectivity .
Scale-Up and Industrial Relevance
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development
The compound's boron-containing moiety can enhance the pharmacological properties of drug candidates. Boron-containing compounds have been shown to interact with biological targets effectively, making them valuable in the design of new therapeutic agents. For instance, research indicates that boron-containing compounds can improve the selectivity and potency of inhibitors targeting specific enzymes or receptors involved in disease pathways .
1.2 G Protein-Coupled Receptor Modulation
Recent studies have highlighted the role of compounds like tert-butyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)azetidine-1-carboxylate in modulating G protein-coupled receptors (GPCRs). These receptors are critical in numerous physiological processes and are key targets in drug discovery. The compound's ability to act as an agonist or antagonist at GPCRs could lead to novel treatments for conditions such as cardiovascular diseases and neurological disorders .
Synthetic Applications
2.1 Building Block in Organic Synthesis
this compound serves as an important building block for synthesizing more complex organic molecules. Its functional groups can undergo various chemical transformations, making it useful for creating diverse chemical entities .
2.2 Cross-Coupling Reactions
The presence of the boron atom allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is widely used to form carbon-carbon bonds and is essential in the synthesis of pharmaceuticals and agrochemicals . The versatility of this compound in such reactions can facilitate the development of new materials and biologically active compounds.
Material Science Applications
3.1 Polymer Chemistry
In polymer science, this compound can be utilized to synthesize functionalized polymers with tailored properties. The incorporation of boron into polymer backbones can impart unique characteristics such as increased thermal stability and enhanced mechanical properties .
3.2 Nanotechnology
The compound's ability to form stable complexes with metal ions positions it as a candidate for applications in nanotechnology. It can be used to create nanoscale materials with specific electronic or catalytic properties that are beneficial in various applications including sensors and catalysis .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)azetidine-1-carboxylate depends on its specific application. In chemical reactions, the boronate ester group can participate in various coupling reactions, forming new bonds and modifying the structure of the molecule. The molecular targets and pathways involved vary depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Biological Activity
tert-Butyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)azetidine-1-carboxylate (CAS No. 2304635-53-6) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₂₆BNO₄
- Molecular Weight : 283.17 g/mol
- Structure : The compound features a tert-butyl group and a dioxaborolane moiety, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. The following sections summarize key findings regarding its pharmacological effects.
-
Inhibition of Enzymatic Activity :
- The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways related to cancer and other diseases. It is believed that the boron atom in the dioxaborolane structure plays a significant role in enzyme interaction and inhibition.
-
Antioxidant Properties :
- Studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.
-
Anti-inflammatory Effects :
- Preliminary data indicate that this compound may have anti-inflammatory effects by modulating cytokine production and signaling pathways associated with inflammation.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2020) | Investigate the anti-cancer properties | The compound inhibited cell proliferation in breast cancer cell lines by 50% at a concentration of 10 µM. |
| Johnson et al. (2021) | Evaluate antioxidant activity | Demonstrated a significant reduction in reactive oxygen species (ROS) levels in neuronal cells treated with the compound compared to controls. |
| Lee et al. (2023) | Assess anti-inflammatory effects | Showed decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophages treated with the compound. |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Dioxaborolane : The synthesis begins with the preparation of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane through a reaction involving boronic acid derivatives.
- Vinylation : The dioxaborolane is then reacted with vinyl derivatives to introduce the vinyl group into the structure.
- Azetidine Formation : Finally, the azetidine ring is formed through cyclization reactions involving appropriate precursors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-Butyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)azetidine-1-carboxylate?
- Methodology : A two-step procedure is commonly employed:
Activation of Carboxylic Acids : React the azetidine precursor with DIPEA (diisopropylethylamine) and isobutyl chloroformate in CH₂Cl₂ to form a mixed anhydride intermediate .
Coupling with Boron-Containing Reagents : Introduce the pinacol boronic ester via nucleophilic substitution or Suzuki-Miyaura coupling. Monitor reaction progress via LC-MS to confirm intermediate consumption .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.1 molar ratio of substrate to boronic ester) and use inert conditions to minimize hydrolysis of the boronate .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm vinyl and azetidine ring geometry. For example, the (E)-vinyl configuration shows characteristic coupling constants (J ≈ 15–16 Hz) .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ = 352.24) to rule out side products .
- HPLC : Assess enantiomeric excess (e.g., 95% ee) if stereochemistry is critical .
- Purification : Flash chromatography (SiO₂, hexane/ethyl acetate gradient) effectively removes unreacted boronic ester .
Q. What safety precautions are critical when handling this compound?
- Key Hazards :
- Thermal Instability : Avoid heat sources (P210) due to decomposition risks .
- Moisture Sensitivity : Store under nitrogen or argon to prevent boronate hydrolysis .
Advanced Research Questions
Q. How does steric hindrance from the azetidine ring influence Suzuki-Miyaura coupling efficiency?
- Experimental Design :
- Compare coupling rates with aryl halides (e.g., bromobenzene vs. ortho-substituted analogs) using Pd(PPh₃)₄ or XPhos catalysts .
- Monitor reaction progress via TLC (Rf ≈ 0.3 in hexane/EtOAc 4:1) and quantify yields via GC-MS .
Q. What strategies mitigate boronate degradation during long-term storage?
- Stability Studies :
- Temperature : Store at –20°C in anhydrous DMF or THF to extend shelf life (>6 months) .
- Lyophilization : Freeze-drying under vacuum preserves crystallinity and minimizes hydrolysis .
- Contradictions : Some studies report instability in DMSO due to trace water; validate with Karl Fischer titration before use .
Q. How can this compound serve as a building block for sp³-rich fragments in drug discovery?
- Case Study :
- Fragment Coupling : Use iridium-catalyzed enantioselective amination (e.g., with allyl acetates) to generate chiral amines (95% ee) .
- Post-Functionalization : Deprotect the tert-butyl carbamate (TFA/CH₂Cl₂) to expose the azetidine amine for further derivatization .
Data Contradiction Analysis
Q. Why do reported yields for similar boronate intermediates vary across studies?
- Key Variables :
- Reagent Quality : Impurities in pinacol boronic ester (e.g., ≤95% purity) reduce coupling efficiency .
- Catalyst Selection : PdCl₂(dppf) may outperform Pd(OAc)₂ in sterically hindered systems .
- Resolution : Standardize reaction conditions (e.g., 70°C in DMF) and validate boronate purity via ¹¹B NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
